N-(sec-butyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide
Descripción
Propiedades
IUPAC Name |
N-butan-2-yl-2-(6-oxo-4-propylpyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-4-6-11-7-13(18)16(9-14-11)8-12(17)15-10(3)5-2/h7,9-10H,4-6,8H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUUUKZSMGQDMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N(C=N1)CC(=O)NC(C)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Structural and Functional Comparison with Similar Compounds
Structural Features
The table below compares key structural elements of N-(sec-butyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide with analogs from the evidence:
Key Observations :
- Pyrimidinone Core: The target compound and the analog from share a pyrimidinone backbone, but substituents differ significantly. The 4-propyl group in the target compound may enhance lipophilicity compared to the 4-methyl group in .
- Therapeutic Moieties : Goxalapladib incorporates a naphthyridine core and fluorinated aromatic groups, reflecting a larger molecular framework designed for atherosclerosis treatment.
Antioxidant Activity
- Coumarin-Thiazolidine Analogs (): Demonstrated superior antioxidant activity compared to ascorbic acid, attributed to electron-donating groups (e.g., chromen-4-yloxy) and radical scavenging mechanisms.
- However, the absence of conjugated aromatic systems (as in ) may limit efficacy.
Therapeutic Potential
- Goxalapladib (): Targets atherosclerosis via inhibition of lipoprotein-associated phospholipase A2 (Lp-PLA2). Its trifluoromethyl and piperidine groups enhance target specificity and pharmacokinetics.
- Benzyl-Thioacetamide Analog (): Structural simplicity (methyl-pyrimidinone, benzyl group) may favor antimicrobial or anti-inflammatory applications, though biological data is unreported.
Q & A
What are the recommended synthetic pathways for N-(sec-butyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide, and how do reaction conditions impact yield and purity?
Answer:
The synthesis involves multi-step pathways, typically starting with pyrimidine ring formation followed by acetamide coupling. Key steps include:
- Pyrimidine core synthesis : Condensation of thiourea derivatives with β-keto esters under acidic conditions (e.g., acetic acid, 80–100°C) .
- Acetamide coupling : Alkylation of the pyrimidine intermediate with bromoacetamide derivatives, using bases like potassium carbonate in aprotic solvents (e.g., DMF, 60°C) .
- Optimization : Yield (40–70%) and purity (>90%) depend on solvent choice, temperature control, and catalyst selection (e.g., Pd catalysts for regioselective coupling) .
How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Contradictions in biological activity (e.g., enzyme inhibition vs. no observed effect) may arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms used .
- Compound stability : Hydrolysis of the acetamide group under physiological pH (confirmed via HPLC-MS stability studies) .
- Methodology : Use orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based activity assays) to validate results .
What advanced spectroscopic techniques are critical for characterizing this compound’s structure?
Answer:
- NMR spectroscopy : and NMR confirm regiochemistry of the pyrimidine ring and acetamide substitution (e.g., δ 6.05 ppm for pyrimidine H-5 in DMSO-d6) .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H] at m/z 319.1652) .
- X-ray crystallography : Resolves stereochemical ambiguities in the sec-butyl group and pyrimidine-oxo configuration .
How can researchers design experiments to study the compound’s metabolic stability in vivo?
Answer:
- In vitro models : Use liver microsomes (human/rat) with NADPH cofactors to assess Phase I metabolism. Monitor degradation via LC-MS/MS .
- Isotopic labeling : Introduce at the acetamide carbonyl to track metabolite formation .
- Pharmacokinetic profiling : Conduct IV/PO dosing in rodents, with plasma sampling over 24h to calculate AUC and half-life .
What strategies are effective for optimizing the compound’s solubility without compromising bioactivity?
Answer:
- Structural modifications : Introduce polar groups (e.g., hydroxyl or morpholine) at the propyl chain or pyrimidine C-4 position .
- Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility (tested via shake-flask method) .
- Salt formation : Synthesize hydrochloride or mesylate salts to improve dissolution rates (confirmed by powder XRD) .
How do computational methods aid in predicting this compound’s target interactions?
Answer:
- Molecular docking : Use AutoDock Vina to model binding to pyrimidine-dependent kinases (e.g., CDK2), focusing on hydrogen bonding with the oxo group .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of the sec-butyl group in hydrophobic pockets .
- QSAR models : Correlate substituent electronegativity (Hammett constants) with IC values for lead optimization .
What are the key challenges in scaling up the synthesis for preclinical studies?
Answer:
- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for gram-scale batches .
- Byproduct formation : Mitigate diastereomer formation during sec-butyl coupling using chiral auxiliaries or asymmetric catalysis .
- Process safety : Optimize exothermic reactions (e.g., acetamide alkylation) via controlled addition rates and in-line FTIR monitoring .
How can researchers validate the compound’s mechanism of action in complex biological systems?
Answer:
- Target engagement assays : Use CETSA (Cellular Thermal Shift Assay) to confirm binding to putative targets in cell lysates .
- CRISPR knockouts : Generate cell lines lacking suspected targets (e.g., pyrimidine metabolism enzymes) to assess activity loss .
- Transcriptomics : RNA-seq analysis post-treatment to identify downstream pathway modulation (e.g., mTOR or MAPK signaling) .
What analytical methods are recommended for detecting degradation products during storage?
Answer:
- Forced degradation studies : Expose the compound to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13), followed by UPLC-PDA analysis .
- Degradant identification : Use LC-HRMS/MS to characterize oxidation products (e.g., N-oxide formation at the pyrimidine ring) .
- Stability protocols : Store lyophilized samples under argon at -80°C to minimize hydrolysis .
How can structure-activity relationship (SAR) studies guide further derivatization of this compound?
Answer:
- Core modifications : Replace the pyrimidine ring with triazine or quinazoline to assess impact on kinase selectivity .
- Side-chain variations : Systematically alter the sec-butyl group to tert-butyl or cyclopropyl derivatives and evaluate logP/bioactivity .
- Pharmacophore mapping : Use MOE software to identify critical hydrogen bond acceptors (e.g., pyrimidine-oxo) for activity retention .
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